8-Fluoroisoquinoline-1-carbonitrile
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Overview
Description
8-Fluoroisoquinoline-1-carbonitrile is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom and a nitrile group in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.
Industrial Production Methods: Industrial production methods for fluorinated isoquinolines often involve the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
- 8-Fluoroisoquinoline-5-carbonitrile
- 7-Fluoroisoquinoline-1-carbonitrile
- 6-Fluoroisoquinoline-1-carbonitrile
Comparison: 8-Fluoroisoquinoline-1-carbonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 8-position and the nitrile group at the 1-position differentiates it from other fluorinated isoquinolines, leading to unique chemical and biological properties .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
8-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H |
InChI Key |
KSDYRCGNWANWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)C#N |
Origin of Product |
United States |
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